molecular formula C18H18ClN3O2 B5509230 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5509230
M. Wt: 343.8 g/mol
InChI Key: GZIPKUFZADQXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic dihydroquinazolinone derivative of significant interest in medicinal chemistry and pharmacological research. This scaffold is recognized for its potential to modulate key biological targets. Recent studies on structurally similar 7,8-dihydroquinazolin-5(6H)-one derivatives have demonstrated potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), positioning them as promising leads for investigating novel therapeutic strategies for neurodegenerative disorders . Furthermore, the quinazolinone core is a privileged structure in oncology research. Related compounds have been rationally designed as dual-target inhibitors, co-targeting critical proteins such as PARP1 and BRD4, which can induce a synthetic lethal effect in cancer cells, including those that are BRCA1/2 wild-type . The specific morpholino and chlorophenyl substitutions on this compound are likely to influence its binding affinity and selectivity, making it a valuable chemical tool for probing disease mechanisms and validating new drug targets in a laboratory setting.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-3-1-2-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-4-6-24-7-5-22/h1-3,8,11,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIPKUFZADQXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Morpholine Ring Addition: The morpholine ring is typically added through nucleophilic substitution reactions involving morpholine and suitable leaving groups on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the chlorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases such as cancer and neurological disorders.

    Biological Studies: It is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be utilized in the development of new materials, catalysts, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell growth or the induction of apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Positions

Compound Name Position 7 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3-Chlorophenyl Morpholin-4-yl C₁₉H₁₈ClN₃O₂ 371.82 g/mol Enhanced solubility (morpholine), moderate lipophilicity (Cl)
7-(4-Fluorophenyl)-2-(3-methylanilino)-... 4-Fluorophenyl 3-Methylphenylamino C₂₁H₁₈FN₃O 359.39 g/mol Higher electronegativity (F), potential H-bond donor (NH)
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-... 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-yl C₂₁H₂₅ClN₄O₂ 400.90 g/mol Increased polarity (OH), basicity (piperazine)
5-Chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one 4-Fluorophenyl -OH (Position 8) C₁₄H₈ClFN₂O₂ 306.68 g/mol Strong H-bond capacity (OH), reduced solubility
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-... 2-Hydroxyphenyl 4-Ethylpiperazin-1-yl C₂₁H₂₄N₄O₂ 376.45 g/mol Enhanced H-bonding (OH), conformational flexibility (ethylpiperazine)

Key Observations:

Electron-Withdrawing Groups (Position 7): The 3-chlorophenyl group in the target compound offers moderate electron withdrawal compared to 4-fluorophenyl (higher electronegativity) or 2-hydroxyphenyl (electron-donating OH) .

Heterocyclic Substituents (Position 2): Morpholin-4-yl (target compound) vs. piperazine derivatives (e.g., 4-(2-hydroxyethyl)piperazin-1-yl): Morpholine lacks basic nitrogen, reducing pH-dependent solubility changes, while piperazine derivatives offer tunable basicity for protonation . Anilino groups (e.g., 3-methylphenylamino) introduce planar aromaticity, favoring π-π interactions but reducing solubility compared to morpholine .

Polarity and Solubility :

  • Hydroxy groups (e.g., 8-hydroxy in ) enhance hydrophilicity but may limit blood-brain barrier penetration.
  • The morpholine group balances solubility and lipophilicity, making the target compound more drug-like than analogs with purely aromatic substituents .

Key Observations:

  • The target compound’s synthesis leverages widely used methods like Suzuki coupling, ensuring scalability .
  • Morpholine incorporation via nucleophilic substitution avoids harsh conditions required for piperazine functionalization .
  • Mass spectrometry (MS) and ¹H-NMR data confirm structural integrity across analogs, with distinct shifts for substituents like morpholine (δ ~3.7 ppm) vs. piperazine (δ ~2.5–3.5 ppm) .

Biological Activity

7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN3OC_{18}H_{17}ClN_3O with a molecular weight of approximately 345.3 g/mol. The compound features a quinazolinone core structure, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)20Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

In addition to anticancer effects, quinazolinones are also studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Effects

The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the chlorophenyl and morpholine groups may enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and immune responses.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of various quinazolinones, including the target compound, demonstrating its ability to induce apoptosis in cancer cell lines through caspase activation.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction parameters critically influence yield and purity?

The synthesis typically involves multi-step routes, starting with the formation of the quinazolinone core followed by functionalization. Key steps include:

  • Cyclocondensation : Reaction of substituted anthranilic acid derivatives with morpholine under reflux conditions in ethanol or DMF .
  • Chlorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 3-chlorophenyl boronic acid, requiring Pd catalysts and inert atmospheres .
  • Critical parameters : Solvent polarity (polar aprotic solvents enhance nucleophilicity), temperature control (60–100°C for cyclization), and catalyst loading (0.5–2 mol% Pd for coupling reactions). Regioselectivity challenges during morpholine attachment necessitate precise stoichiometry .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are they applied?

A combination of techniques ensures structural integrity:

  • 1H/13C NMR : Deuterated DMSO resolves morpholine protons (δ 3.5–3.7 ppm) and chlorophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₈H₁₉ClN₃O₂, calculated [M+H]+: 344.1164) .
  • IR spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and morpholine C-O-C vibrations (~1110 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy studies (e.g., anticancer activity) be resolved?

Contradictions often arise from bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution using LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .
  • Metabolite identification : Incubate the compound with liver microsomes to identify inactive/toxic metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
  • In vivo efficacy models : Use orthotopic xenografts instead of subcutaneous models to better mimic human tumor microenvironments .

Q. What computational strategies predict target interactions (e.g., kinase inhibition), and how are they validated?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR, VEGFR). Prioritize targets with Glide scores < -7.0 kcal/mol .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values > 2.0 Å suggest poor target retention .
  • Experimental validation : Perform kinase inhibition assays (e.g., ADP-Glo™) and correlate IC₅₀ values with docking scores. Discrepancies may indicate allosteric binding sites .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Prodrug design : Introduce phosphate groups at the quinazolinone carbonyl, which hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to enhance circulation time. Characterize using dynamic light scattering (DLS) .
  • LogP adjustment : Introduce hydrophilic substituents (e.g., -OH, -SO₃H) on the chlorophenyl ring. Maintain LogP < 3.0 to balance membrane permeability and solubility .

Methodological Considerations

Q. What assay design principles ensure reliable evaluation of kinase inhibition?

  • Kinase panel selection : Include both tyrosine (EGFR, ABL) and serine/threonine kinases (CDK2, AKT) to assess selectivity .
  • Control compounds : Use staurosporine (pan-kinase inhibitor) and erlotinib (EGFR-specific) as benchmarks.
  • Data normalization : Express inhibition as % activity relative to DMSO controls, with Z’ factors > 0.5 for high-throughput screens .

Q. How should researchers design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours). Protect light-sensitive moieties (e.g., morpholine) with amber glass .

Data Analysis and Optimization

Q. What statistical approaches resolve variability in biological replicate data?

  • Mixed-effects models : Account for batch effects in multi-laboratory studies using R/Bioconductor’s lme4 package .
  • Outlier detection : Apply Grubbs’ test (α = 0.01) to exclude non-physiological responses in dose-response curves .

Comparative Structural Analysis

CompoundStructural FeaturesBiological Activity
7-(3-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-oneMorpholine, chlorophenylKinase inhibition, anticancer
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-oneAniline, morpholineAnticancer, anti-inflammatory
7-(difluoromethyl)-2-(methylthio)-analogueDifluoromethyl, methylthioEnhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.